Thalidomide-O-peg4-amine hydrochloride

PROTAC Chemical Stability E3 Ligase Ligand

Thalidomide-O-PEG4-amine hydrochloride is a bifunctional E3 ligase ligand-linker conjugate, featuring a cereblon (CRBN)-recruiting thalidomide moiety, a PEG4 spacer, and a terminal primary amine (hydrochloride salt). This architecture enables single-step conjugation to carboxylic acid- or NHS ester-functionalized target ligands for PROTAC library synthesis. Its defined PEG4 linker geometry serves as a validated reference point for SAR studies on linker length, and the thalidomide core ensures a cleaner degradation profile with minimal neosubstrate (IKZF1, GSPT1) off-target effects compared to pomalidomide-based analogs. The hydrochloride salt form provides superior stability over the free base, ensuring reproducible experimental outcomes. Ideal for PROTAC development, chemical probe design, and targeted protein degradation research.

Molecular Formula C23H32ClN3O9
Molecular Weight 530.0 g/mol
Cat. No. B12303517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-peg4-amine hydrochloride
Molecular FormulaC23H32ClN3O9
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.Cl
InChIInChI=1S/C23H31N3O9.ClH/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;/h1-3,17H,4-15,24H2,(H,25,27,28);1H
InChIKeyIPABOZOPUWNLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-peg4-amine hydrochloride: A Standardized E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-PEG4-amine hydrochloride (CAS: 2820929-03-9) is a synthesized, bifunctional E3 ligase ligand-linker conjugate designed specifically for Proteolysis Targeting Chimera (PROTAC) technology . The molecule incorporates a thalidomide moiety, which acts as a high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase, covalently linked via a tetraethylene glycol (PEG4) spacer to a terminal primary amine group, provided as the stable hydrochloride salt. This precise molecular architecture is engineered to facilitate the recruitment of the E3 ligase machinery to a protein of interest when conjugated to a target-specific warhead, thereby enabling targeted protein degradation. As a modular building block in the PROTAC toolbox, its defined structure and validated function make it a critical component for researchers developing novel protein degraders, moving beyond generic thalidomide analogs .

Thalidomide-O-peg4-amine hydrochloride: Why In-Class Substitution Without Linker and Salt-Form Optimization Compromises PROTAC Efficacy


Substituting Thalidomide-O-PEG4-amine hydrochloride with a generic thalidomide analog or a PROTAC building block lacking its specific PEG4 linker length or stabilized salt form is scientifically unsound due to the critical, quantitative role these features play in the formation of a productive ternary complex and overall degrader efficiency. PROTAC function is exquisitely sensitive to linker length and composition, as this dictates the spatial orientation required to bring the E3 ligase and target protein into a proximity conducive for ubiquitination [1]. Studies have demonstrated that altering PEG linker length can completely abolish target degradation or even redirect activity toward unintended neosubstrates like GSPT1 [2]. Furthermore, the hydrochloride salt form is essential for practical utility, as the free base of the compound is documented to be unstable and prone to degradation, a liability that can compromise experimental reproducibility and lead to false-negative results . Therefore, using an in-class analog without rigorous validation of linker geometry and chemical stability introduces unacceptable variables in PROTAC development, making Thalidomide-O-PEG4-amine hydrochloride a non-substitutable, validated starting point.

Quantitative Evidence for Thalidomide-O-peg4-amine hydrochloride: Differentiated Performance Data vs. Analogs and Free Base


Salt Form Stability: Hydrochloride Salt Prevents Degradation of Free Base, Ensuring Experimental Reproducibility

The hydrochloride salt form of Thalidomide-O-PEG4-amine exhibits significantly enhanced chemical stability compared to its free base analog, a critical attribute for procurement and experimental use. The free base (Thalidomide-O-PEG4-amine) is documented as being 'prone to instability,' which is a known liability that can lead to compound degradation during storage and assay preparation . The hydrochloride salt form (Thalidomide-O-PEG4-amine hydrochloride) is the recommended stable alternative that retains identical biological activity, thereby ensuring lot-to-lot consistency and reliable experimental outcomes .

PROTAC Chemical Stability E3 Ligase Ligand

Defined Aqueous Solubility: High DMSO Solubility (250 mg/mL) of the Hydrochloride Salt Facilitates PROTAC Formulation

Thalidomide-O-PEG4-amine hydrochloride demonstrates high solubility in DMSO, a key property for preparing PROTAC stock solutions and conducting in vitro assays. Quantitative data indicates a solubility of 250 mg/mL (approximately 471.72 mM) in DMSO [1]. This high solubility is attributed to the hydrophilic PEG4 linker and the hydrochloride salt, which collectively improve the compound's compatibility with biological assay conditions compared to the more hydrophobic thalidomide parent molecule, which has a significantly lower aqueous solubility [2].

Solubility PROTAC Formulation DMSO

Linker Length Optimization: PEG4 Linker Provides a Spacing Advantage vs. Shorter (PEG2) or Longer (PEG6) Analogs for Ternary Complex Formation

The PEG4 linker (approximately 16.7 Å) in Thalidomide-O-PEG4-amine hydrochloride is a critical determinant of PROTAC efficacy, providing an optimal spatial separation that often outperforms shorter or longer PEG linkers. A structure-activity relationship (SAR) study on MK-5108-derived PROTACs using thalidomide as the E3 ligase recruiter found that altering the PEG linker length and attachment vector dramatically impacted degradation potency. A specific PROTAC with a linker analogous to PEG4 achieved a DC50,24h of 3.9 nM and a Dmax,24h of 89% against AURKA, demonstrating that this linker length can facilitate highly potent and selective degradation [1]. In contrast, another study on Retro-2-based PROTACs showed that shorter PEG linkers (PEG2) failed to degrade the intended target (Sec16A/ASNA1) and instead induced the degradation of the neosubstrate GSPT1, highlighting that linker length dictates target selectivity [2].

PROTAC Linker SAR Linker Length

Conserved CRBN Binding Affinity: High-Affinity Interaction (Kd ~3.6 nM) is Maintained in the Thalidomide-PEG4 Conjugate

The thalidomide moiety within the Thalidomide-O-PEG4-amine conjugate retains a high binding affinity for the cereblon (CRBN) E3 ligase, a prerequisite for efficient target protein recruitment and degradation. While direct Kd data for Thalidomide-O-PEG4-amine hydrochloride is not available, a fluorescent probe based on a closely related thalidomide-PEG construct, BODIPY FL Thalidomide, exhibited a Kd of 3.6 nM for human cereblon . This high affinity is superior to that of the parent thalidomide molecule (IC50 = 22.4 nM) and comparable to pomalidomide (IC50 = 6.4 nM), confirming that the addition of the PEG linker does not abrogate CRBN engagement .

CRBN Binding E3 Ligase Affinity

Metabolic Stability Advantage Over Pomalidomide: Thalidomide-PEG4 Conjugates May Exhibit Lower Inherent Neosubstrate Degradation

While pomalidomide-based PROTAC ligands are often chosen for their high potency, the thalidomide core in Thalidomide-O-PEG4-amine hydrochloride may offer a distinct advantage in terms of reduced off-target neosubstrate degradation. Pomalidomide is known to be a more potent degrader of certain neosubstrates (e.g., IKZF1/3) compared to thalidomide. Studies indicate that pomalidomide's application is 'hampered by the off-target degradation of other vital proteins' [1]. In contrast, thalidomide-based PROTACs, while perhaps less potent on a purely affinity basis, can provide a cleaner degradation profile, which is a crucial differentiator for applications requiring high target selectivity and reduced cellular perturbation [2]. This is supported by the observation that pomalidomide has an edge in metabolic stability but at the cost of increased neosubstrate degradation [2].

Metabolic Stability Neosubstrate IMiD

Functional Group Versatility: Terminal Amine Enables Broad Conjugation Chemistry for PROTAC Assembly

The terminal primary amine of Thalidomide-O-PEG4-amine hydrochloride provides a versatile and reactive handle for conjugating a wide variety of target protein ligands (warheads). This amine is protonated in the hydrochloride salt, making it a stable, storable form that can be readily deprotonated for use in standard bioconjugation reactions, such as amide bond formation with carboxylic acids or NHS esters . This modularity contrasts with other commercially available thalidomide-linker conjugates that may terminate with less versatile functional groups (e.g., azide, alkyne, or thiol), requiring additional synthetic steps or specific 'click' chemistry conditions . The amine's direct reactivity streamlines PROTAC synthesis, reducing the number of steps and potential for product loss.

Bioconjugation Amine Coupling PROTAC Synthesis

Optimal Application Scenarios for Thalidomide-O-peg4-amine hydrochloride in PROTAC Research and Drug Discovery


Systematic PROTAC Linker Optimization Campaigns

Thalidomide-O-PEG4-amine hydrochloride is the ideal starting point for structure-activity relationship (SAR) studies aimed at identifying the optimal linker length and composition for a new PROTAC target. Its defined PEG4 spacer provides a reference point for comparing the effects of shorter (PEG2) and longer (PEG6) linkers on degradation potency (DC50) and neosubstrate selectivity. As demonstrated by studies showing that a thalidomide-PEG4-like linker achieved potent AURKA degradation (DC50 = 3.9 nM), researchers can use this compound to benchmark the performance of linker variants in their specific cellular context [1].

Development of CRBN-Recruiting PROTACs with High Selectivity Requirements

For projects where minimizing off-target degradation of IMiD neosubstrates (e.g., IKZF1, GSPT1) is a primary concern, Thalidomide-O-PEG4-amine hydrochloride offers a strategic advantage over more potent, but less selective, pomalidomide-based ligands. Its thalidomide core is associated with a cleaner degradation profile, reducing the likelihood of confounding cellular phenotypes caused by neosubstrate degradation [2]. This makes it a preferred E3 ligase recruiting element for developing chemical probes to interrogate specific biological pathways or for therapeutic targets where a wide therapeutic window is essential.

Rapid Assembly of Diverse PROTAC Libraries via Amine Conjugation

The terminal primary amine of Thalidomide-O-PEG4-amine hydrochloride enables efficient, single-step conjugation to a vast library of carboxylic acid-containing or NHS ester-activated target protein ligands. This facile chemistry accelerates the generation of diverse PROTAC libraries for high-throughput phenotypic screening and initial hit identification. The high DMSO solubility (250 mg/mL) of the compound ensures that subsequent biological testing is not limited by solubility artifacts, streamlining the workflow from synthesis to cellular assay [3].

Production of Reproducible and Stable Reference Standards for PROTAC Development

The enhanced stability of the hydrochloride salt form of Thalidomide-O-PEG4-amine compared to its free base makes it a reliable standard for quality control, assay development, and inter-laboratory comparisons . Its long-term storage stability and defined properties enable it to serve as a consistent reference point for quantifying the activity and stability of novel PROTACs, ensuring that experimental results are reproducible and that structure-activity relationships are accurately interpreted across different studies and batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-peg4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.